molecular formula C11H9F3O B1313708 Cyclopropyl 4-trifluoromethylphenyl ketone CAS No. 62587-07-9

Cyclopropyl 4-trifluoromethylphenyl ketone

Cat. No.: B1313708
CAS No.: 62587-07-9
M. Wt: 214.18 g/mol
InChI Key: YNXJTEBLUUPSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl 4-trifluoromethylphenyl ketone is an organic compound with the molecular formula C11H9F3O. It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with a trifluoromethyl group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 4-trifluoromethylphenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 4-trifluoromethylbenzoyl chloride under anhydrous conditions. The reaction typically proceeds as follows: [ \text{C}_3\text{H}_5\text{MgBr} + \text{C}_8\text{H}_4\text{F}_3\text{COCl} \rightarrow \text{C}_3\text{H}_5\text{C(O)C}_6\text{H}_4\text{CF}_3 + \text{MgBrCl} ]

Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 4-trifluoromethylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Cyclopropyl 4-trifluoromethylphenyl ketone is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclopropyl 4-trifluoromethylphenyl ketone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Cyclopropyl 4-trifluoromethylphenyl ketone can be compared with other similar compounds such as:

    Cyclopropyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-Trifluoromethylphenyl ketone: Lacks the cyclopropyl group, affecting its steric and electronic properties.

    Cyclopropyl 4-methylphenyl ketone: Substitutes the trifluoromethyl group with a methyl group, altering its chemical behavior.

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and stability, making it distinct from its analogs .

Properties

IUPAC Name

cyclopropyl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXJTEBLUUPSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457607
Record name Cyclopropyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62587-07-9
Record name Cyclopropyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl 4-trifluoromethylphenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclopropyl 4-trifluoromethylphenyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclopropyl 4-trifluoromethylphenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclopropyl 4-trifluoromethylphenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclopropyl 4-trifluoromethylphenyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclopropyl 4-trifluoromethylphenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.